molecular formula C16H16N6O B2856520 3-(Furan-2-yl)-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyridazine CAS No. 2380183-26-4

3-(Furan-2-yl)-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyridazine

Cat. No.: B2856520
CAS No.: 2380183-26-4
M. Wt: 308.345
InChI Key: PUARXVJAJKVRSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Furan-2-yl)-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyridazine is a heterocyclic compound that features a pyridazine ring substituted with furan and pyrimidinyl-piperazine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Furan-2-yl)-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyridazine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This includes using cost-effective reagents, efficient catalysts, and scalable reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(Furan-2-yl)-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyridazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the pyridazine ring may produce dihydropyridazines .

Scientific Research Applications

3-(Furan-2-yl)-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyridazine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(Furan-2-yl)-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyridazine involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, inhibiting their activity and leading to a biological response. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Furan-2-yl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]ethan-1-amine
  • 7-(Furan-2-yl)-4-methyl-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one

Uniqueness

3-(Furan-2-yl)-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyridazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-(furan-2-yl)-6-(4-pyrimidin-2-ylpiperazin-1-yl)pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N6O/c1-3-14(23-12-1)13-4-5-15(20-19-13)21-8-10-22(11-9-21)16-17-6-2-7-18-16/h1-7,12H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUARXVJAJKVRSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)C3=CC=CO3)C4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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